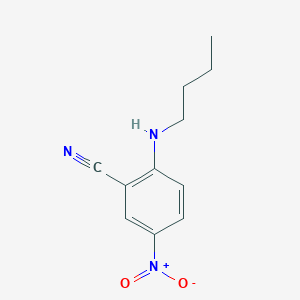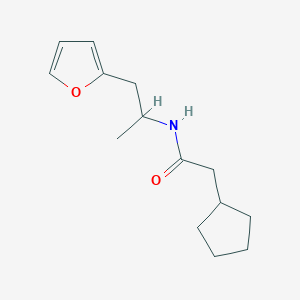
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the field of dentistry due to its potential application in the prevention and treatment of dental caries. CPP-ACP is a bioactive molecule that has been shown to enhance the remineralization of tooth enamel and inhibit the demineralization process that leads to tooth decay.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide involves the formation of complexes with calcium and phosphate ions, which enhances their solubility and bioavailability. These complexes are then able to diffuse into the tooth structure and promote the deposition of mineral ions into the enamel. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide also forms a protective layer on the tooth surface, which prevents the acid produced by bacteria from penetrating the enamel.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the remineralization of tooth enamel, inhibit the demineralization process, and reduce the formation of dental plaque. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has also been shown to have antibacterial properties, which may help to prevent the growth of bacteria that cause dental caries.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in lab experiments is that it is a synthetic compound that may not accurately reflect the complexity of the natural tooth structure.
Orientations Futures
There are a number of future directions for the research and application of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide. One direction is the development of new formulations of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide that are more effective at preventing and treating dental caries. Another direction is the investigation of the potential application of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in other areas of dentistry, such as orthodontics and periodontics. Additionally, the use of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide in combination with other bioactive molecules may enhance its effectiveness in preventing and treating dental caries.
Méthodes De Synthèse
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is synthesized by the reaction of cyclopentylamine with 2-chloro-N-(1-(furan-2-yl)propan-2-yl)acetamide in the presence of a base. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has been extensively studied for its potential application in the prevention and treatment of dental caries. It has been shown to enhance the remineralization of tooth enamel by promoting the deposition of calcium and phosphate ions into the tooth structure. 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has also been shown to inhibit the demineralization process by binding to the tooth surface and forming a protective layer that prevents the acid produced by bacteria from penetrating the enamel.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(9-13-7-4-8-17-13)15-14(16)10-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFEHNMZXEZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2774569.png)
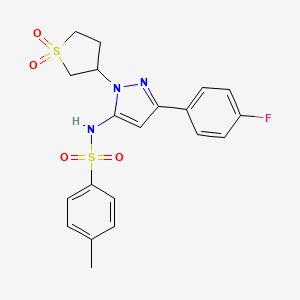
![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)
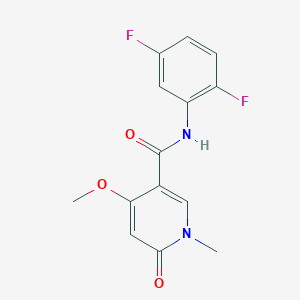
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)
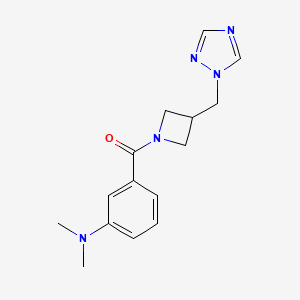

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)
![2-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2774582.png)
![N,2,4-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2774583.png)
![1-(3-Pyridin-4-yl-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one](/img/structure/B2774584.png)
